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Compound of Interest

Compound Name: beta-Ionylideneacetaldehyde

Cat. No.: B141014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of beta-ionylideneacetaldehyde's cross-reactivity

in various biological assays, with a focus on nuclear receptor activation. The information is

intended to assist researchers in understanding the potential biological activities and off-target

effects of this apocarotenoid.

Introduction to Beta-Ionylideneacetaldehyde
Beta-ionylideneacetaldehyde is a C15 apocarotenoid, a product of the eccentric cleavage of

β-carotene. Apocarotenoids are a diverse group of compounds that can be formed through

enzymatic or non-enzymatic oxidation of carotenoids.[1] Due to their structural similarity to

retinoids, which are critical signaling molecules that regulate a wide range of biological

processes through nuclear receptors, the biological activities of apocarotenoids are of

significant interest.

This guide focuses on the interaction of beta-ionylideneacetaldehyde with key nuclear

receptors involved in cellular signaling, including Retinoic Acid Receptors (RARs), Retinoid X

Receptors (RXRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X

Receptors (LXRs).
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Quantitative data on the cross-reactivity of beta-ionylideneacetaldehyde and related

apocarotenoids with various nuclear receptors are summarized below. The data is primarily

derived from in vitro transactivation and competitive binding assays.

Table 1: Cross-Reactivity of Beta-Ionylideneacetaldehyde and Comparators on Retinoic Acid

Receptors (RARs)

Compound
Receptor
Subtype

Assay Type Result
Concentrati
on

Reference

Beta-

Ionylideneace

taldehyde

RARα, RARβ
Transactivatio

n Assay

No significant

activation
Up to 10 µM [2]

all-trans

Retinoic Acid

(ATRA)

RARα,

RARβ, RARγ

Transactivatio

n Assay

Potent

Agonist

EC50 ~1-10

nM
[2]

β-Apo-13-

carotenone

RARα,

RARβ, RARγ

Transactivatio

n Assay

High-affinity

antagonist
- [3]

β-Apo-13-

carotenone
RARα

Competitive

Binding

Assay

Competes

with agonist
- [3]

Table 2: Cross-Reactivity of Beta-Ionylideneacetaldehyde and Comparators on Retinoid X

Receptors (RXRs)
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Compound
Receptor
Subtype

Assay Type Result
Concentrati
on

Reference

Beta-

Ionylideneace

taldehyde

RXRα
Transactivatio

n Assay

No significant

activation
Not specified [3]

9-cis Retinoic

Acid
RXRα

Transactivatio

n Assay

Potent

Agonist
- [3]

β-Apo-13-

carotenone
RXRα

Transactivatio

n Assay
Antagonist - [3][4]

β-Apo-13-

carotenone
RXRα

Competitive

Binding

Assay

Competes

with agonist
Ki ~7-8 nM [4]

Table 3: Postulated Cross-Reactivity with Other Nuclear Receptors (Data on Beta-
Ionylideneacetaldehyde is currently limited)

Compound
Receptor
Family

Potential
Interaction

Rationale/Evid
ence

Reference

Beta-

Ionylideneacetal

dehyde

PPARs Unknown

Further

investigation

needed.

-

Beta-

Ionylideneacetal

dehyde

LXRs Unknown

Further

investigation

needed.

-

Retinaldehyde

(related

apocarotenoid)

PPARγ
Inhibition of

activation

In vitro studies

have shown

inhibition.

-

Retinaldehyde

(related

apocarotenoid)

RXR
Inhibition of

activation

In vitro studies

have shown

inhibition.

-
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Summary of Findings:

Current research indicates that beta-ionylideneacetaldehyde does not significantly activate

RARα or RARβ.[2] This suggests that its biological effects, if any, are likely mediated through

pathways other than direct RAR agonism.

In contrast, the related apocarotenoid, β-apo-13-carotenone, has been identified as a potent

antagonist of both RARs and RXRα.[3][4] This highlights the potential for other β-carotene

metabolites to modulate nuclear receptor signaling pathways. The lack of available data on the

interaction of beta-ionylideneacetaldehyde with other key nuclear receptors like PPARs and

LXRs represents a significant knowledge gap that warrants further investigation.

Signaling Pathways and Experimental Workflows
Nuclear Receptor Signaling Pathways
The following diagrams illustrate the general signaling pathways of RAR/RXR, PPAR/RXR, and

LXR/RXR heterodimers. These pathways are the primary focus for assessing the cross-

reactivity of compounds like beta-ionylideneacetaldehyde.
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Figure 1: Simplified RAR/RXR signaling pathway.
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Click to download full resolution via product page

Figure 2: Simplified PPAR/RXR signaling pathway.
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Figure 3: Simplified LXR/RXR signaling pathway.

Experimental Workflow: Nuclear Receptor
Transactivation Assay
The following workflow outlines a typical luciferase reporter gene assay used to assess the

agonist or antagonist activity of a test compound on a specific nuclear receptor.
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Start: Cell Culture
(e.g., HEK293T)

Co-transfection:
1. Nuclear Receptor Expression Vector

2. Reporter Plasmid (with Response Element)
3. Control Plasmid (e.g., Renilla)

Incubation
(24 hours)

Treatment with:
- Test Compound (e.g., Beta-Ionylideneacetaldehyde)

- Positive Control (Agonist)
- Negative Control (Vehicle)

Incubation
(18-24 hours)

Cell Lysis

Dual-Luciferase Assay:
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Data Analysis:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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